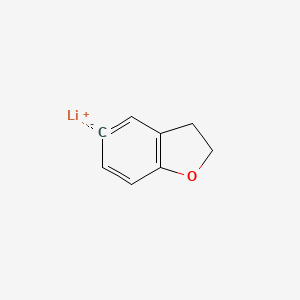
Butane-2,3-diol;propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-2,3-diol and propanoic acid are organic compounds with significant importance in various fields. Butane-2,3-diol, also known as 2,3-butanediol, is a vicinal diol with the chemical formula C4H10O2. It exists as three stereoisomers: two enantiomers and one meso compound. Propanoic acid, also known as propionic acid, is a carboxylic acid with the chemical formula C3H6O2. Both compounds have unique properties and applications in different industries.
准备方法
Synthetic Routes and Reaction Conditions: Butane-2,3-diol can be synthesized through the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide, resulting in the formation of butane-2,3-diol. The isomer distribution depends on the stereochemistry of the epoxide .
Propanoic acid can be prepared through various methods, including the oxidation of propionaldehyde and the hydrolysis of propionitrile. Industrially, it is produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst .
Industrial Production Methods: Butane-2,3-diol is produced industrially through microbial fermentation. Various microorganisms, such as Klebsiella and Enterobacter species, can ferment sugars to produce butane-2,3-diol . Propanoic acid is produced on an industrial scale through the hydrocarboxylation of ethylene, which involves the reaction of ethylene with carbon monoxide and water in the presence of a catalyst .
化学反应分析
Types of Reactions: Butane-2,3-diol undergoes several types of chemical reactions, including dehydration, oxidation, and esterification. Dehydration of butane-2,3-diol can lead to the formation of butanone (methyl ethyl ketone) or butene . Oxidation of butane-2,3-diol can produce acetoin and diacetyl .
Propanoic acid undergoes typical carboxylic acid reactions, such as esterification, reduction, and halogenation. Esterification with alcohols produces propanoate esters, while reduction with lithium aluminium hydride yields propanol .
Common Reagents and Conditions: Common reagents for the reactions of butane-2,3-diol include dehydrating agents like sulfuric acid and oxidizing agents like potassium permanganate . For propanoic acid, common reagents include alcohols for esterification and reducing agents like lithium aluminium hydride for reduction .
Major Products Formed: The major products formed from the reactions of butane-2,3-diol include butanone, butene, acetoin, and diacetyl . For propanoic acid, the major products include propanoate esters and propanol .
科学研究应用
Butane-2,3-diol has various applications in scientific research, including its use as a precursor for the synthesis of plastics and pesticides . It is also used in the resolution of carbonyl compounds in gas chromatography . In biotechnology, butane-2,3-diol is a valuable chemical intermediate for the production of biofuels and other value-added chemicals .
Propanoic acid is used in the food industry as a preservative and flavoring agent. It is also used in the production of cellulose acetate propionate, a plastic used in various applications . In medicine, propanoic acid derivatives are used as nonsteroidal anti-inflammatory drugs (NSAIDs) .
作用机制
The mechanism of action of butane-2,3-diol involves its metabolism by microorganisms. In Pseudomonas putida KT2440, butane-2,3-diol is dehydrogenated to acetoin by specific dehydrogenases . The acetoin is then further metabolized via the acetoin dehydrogenase enzyme system .
Propanoic acid exerts its effects through its metabolism to propionyl-CoA, which enters the tricarboxylic acid cycle (TCA cycle) for energy production . It also acts as an inhibitor of certain enzymes involved in fatty acid synthesis .
相似化合物的比较
Butane-2,3-diol can be compared with other butanediols, such as butane-1,3-diol and butane-1,4-diol. While all these compounds are diols, their chemical properties and applications differ. Butane-1,3-diol is used as a solvent and in the production of plasticizers, while butane-1,4-diol is used in the production of polyurethanes and as a solvent .
Propanoic acid can be compared with other carboxylic acids, such as acetic acid and butyric acid. While all these acids share similar chemical properties, their applications differ. Acetic acid is widely used as a solvent and in the production of vinegar, while butyric acid is used in the production of butyrate esters and as a flavoring agent .
属性
CAS 编号 |
65643-99-4 |
|---|---|
分子式 |
C10H22O6 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
butane-2,3-diol;propanoic acid |
InChI |
InChI=1S/C4H10O2.2C3H6O2/c1-3(5)4(2)6;2*1-2-3(4)5/h3-6H,1-2H3;2*2H2,1H3,(H,4,5) |
InChI 键 |
CAXOUSVIGNQURR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)O.CCC(=O)O.CC(C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)



![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
